1-[1-Chloro-2-(4-fluorophenyl)propan-2-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-Chloro-2-(4-fluorophenyl)propan-2-yl]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry. The presence of the chloro and fluorophenyl groups adds to its chemical diversity and potential biological activity .
Preparation Methods
The synthesis of 1-[1-Chloro-2-(4-fluorophenyl)propan-2-yl]pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . Industrial production methods often utilize efficient catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
1-[1-Chloro-2-(4-fluorophenyl)propan-2-yl]pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Commonly performed using reducing agents to remove oxygen or add hydrogen.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
1-[1-Chloro-2-(4-fluorophenyl)propan-2-yl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-Chloro-2-(4-fluorophenyl)propan-2-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its binding to enantioselective proteins, leading to different biological profiles . The compound may inhibit enzymes or receptors, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
1-[1-Chloro-2-(4-fluorophenyl)propan-2-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their substitution patterns and biological activities.
Pyrrolidine-2-one: Similar in structure but lacks the chloro and fluorophenyl groups, leading to different chemical and biological properties.
Prolinol: Another pyrrolidine derivative with distinct functional groups and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .
Properties
CAS No. |
61503-44-4 |
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Molecular Formula |
C13H13ClFNO2 |
Molecular Weight |
269.70 g/mol |
IUPAC Name |
1-[1-chloro-2-(4-fluorophenyl)propan-2-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H13ClFNO2/c1-13(8-14,9-2-4-10(15)5-3-9)16-11(17)6-7-12(16)18/h2-5H,6-8H2,1H3 |
InChI Key |
HLOQJOGEALNKAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(C1=CC=C(C=C1)F)N2C(=O)CCC2=O |
Origin of Product |
United States |
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